molecular formula C20H22N6O3S B11644535 (4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone

(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone

Cat. No.: B11644535
M. Wt: 426.5 g/mol
InChI Key: GLCSLQQQXJLASW-UHFFFAOYSA-N
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Description

(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolone core and a morpholinylsulfonylphenyl hydrazone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone typically involves multiple steps, starting with the preparation of the pyrazolone core. This can be achieved through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound. The resulting intermediate is then reacted with a morpholinylsulfonylphenyl hydrazone derivative under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Acidic or basic catalysts, transition metal catalysts

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one derivatives: These compounds share the pyrazolone core but differ in the substituents attached to the core structure.

    Morpholinylsulfonylphenyl hydrazone derivatives: These compounds have similar hydrazone moieties but may vary in the substituents on the phenyl ring or the morpholine group.

Uniqueness

The uniqueness of (4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields and makes the compound a valuable tool for research and development.

Properties

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5 g/mol

IUPAC Name

5-methyl-4-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-2-phenylpyrazol-3-amine

InChI

InChI=1S/C20H22N6O3S/c1-15-19(20(21)26(24-15)17-5-3-2-4-6-17)23-22-16-7-9-18(10-8-16)30(27,28)25-11-13-29-14-12-25/h2-10H,11-14,21H2,1H3

InChI Key

GLCSLQQQXJLASW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)N)C4=CC=CC=C4

Origin of Product

United States

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